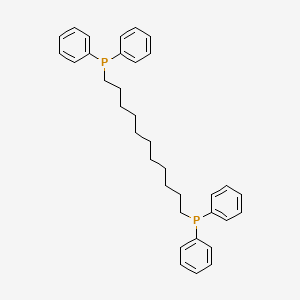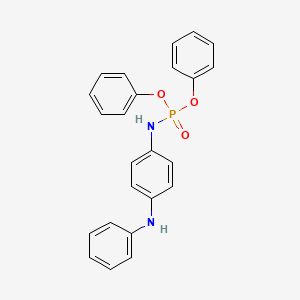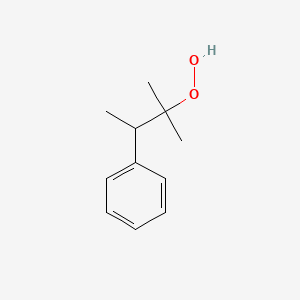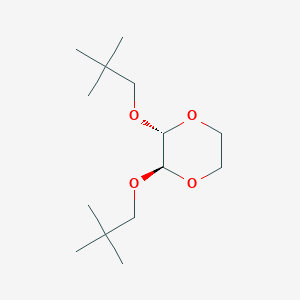
Phosphine, 1,11-undecanediylbis[diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine, 1,11-undecanediylbis[diphenyl- is an organophosphorus compound with the molecular formula C35H42P2 and a molecular weight of 524.655502 g/mol . This compound is part of the broader class of tertiary phosphines, which are widely used in various chemical applications due to their unique properties and reactivity.
Méthodes De Préparation
The synthesis of Phosphine, 1,11-undecanediylbis[diphenyl- typically involves the reaction of halogenophosphines with organometallic reagents such as Grignard reagents . This method is favored due to its versatility and efficiency. The general reaction scheme involves the interaction of a chlorophosphine with an organomagnesium halide to form the desired phosphine compound. Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Phosphine, 1,11-undecanediylbis[diphenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine can lead to the formation of phosphine oxides, while reduction can yield phosphine hydrides.
Applications De Recherche Scientifique
Phosphine, 1,11-undecanediylbis[diphenyl- has numerous applications in scientific research, particularly in the fields of chemistry and catalysis It is commonly used as a ligand in transition metal catalysis, where it facilitates various organic transformations
Mécanisme D'action
The mechanism of action of Phosphine, 1,11-undecanediylbis[diphenyl- involves its ability to act as a ligand, coordinating with metal centers to form stable complexes . These complexes can then participate in various catalytic cycles, promoting reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets and pathways involved in these processes are primarily related to the metal-ligand interactions and the subsequent activation of substrates.
Comparaison Avec Des Composés Similaires
Phosphine, 1,11-undecanediylbis[diphenyl- can be compared to other similar compounds such as Phosphine, 1,2-ethanediylbis[diphenyl- and Phosphine, 1,1-diphenyl-2-(diphenylphosphino)ethane . These compounds share similar structural features and reactivity but differ in their specific applications and properties. For instance, Phosphine, 1,2-ethanediylbis[diphenyl- is often used in different catalytic processes due to its shorter carbon chain, which affects its steric and electronic properties.
Conclusion
Phosphine, 1,11-undecanediylbis[diphenyl- is a versatile and valuable compound in the field of chemistry. Its unique properties and reactivity make it an essential component in various scientific research applications, particularly in catalysis and material science. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in both academic and industrial settings.
Propriétés
Numéro CAS |
82195-41-3 |
|---|---|
Formule moléculaire |
C35H42P2 |
Poids moléculaire |
524.7 g/mol |
Nom IUPAC |
11-diphenylphosphanylundecyl(diphenyl)phosphane |
InChI |
InChI=1S/C35H42P2/c1(2-4-6-20-30-36(32-22-12-8-13-23-32)33-24-14-9-15-25-33)3-5-7-21-31-37(34-26-16-10-17-27-34)35-28-18-11-19-29-35/h8-19,22-29H,1-7,20-21,30-31H2 |
Clé InChI |
MFHSYIVISVGDEE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(CCCCCCCCCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[Amino(ethylamino)methylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14414578.png)
![1,1'-Methylenebis{4-[2-(ethenyloxy)ethoxy]benzene}](/img/structure/B14414582.png)


![4-{Bis[4-(dimethylamino)phenyl]methyl}-N-ethylnaphthalen-1-amine](/img/structure/B14414594.png)



![[2,3-Bis(benzyloxy)phenyl]methanol](/img/structure/B14414621.png)
![4-(2,2-Diethoxyethyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14414632.png)



![Acetic acid, 2,2'-[(5-methyl-1,3-phenylene)bis(oxy)]bis-](/img/structure/B14414651.png)
